(4-Amino-benzenesulfonylamino)-acetic acid
Overview
Description
(4-Amino-benzenesulfonylamino)-acetic acid is an organic compound with the molecular formula C8H10N2O4S It is a derivative of benzenesulfonic acid and features both an amino group and a sulfonylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-benzenesulfonylamino)-acetic acid typically involves the reaction of 4-aminobenzenesulfonic acid with chloroacetic acid. The process can be summarized as follows:
Starting Materials: 4-aminobenzenesulfonic acid and chloroacetic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: 4-aminobenzenesulfonic acid is dissolved in water, and chloroacetic acid is added slowly with stirring. Sodium hydroxide is then added to maintain the pH of the reaction mixture. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and washing it with water to remove any impurities.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is often purified using recrystallization techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-benzenesulfonylamino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonylamino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the sulfonylamino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-benzenesulfonylamino)-acetic acid is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical pathways.
Medicine
Medically, this compound derivatives have potential therapeutic applications. They are investigated for their antimicrobial and anti-inflammatory properties, making them candidates for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals. It is employed in the manufacture of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of (4-Amino-benzenesulfonylamino)-acetic acid involves its interaction with specific molecular targets. The amino and sulfonylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound can inhibit or activate enzymatic reactions, depending on the context, by binding to active sites or allosteric sites on the enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonic acid: A precursor in the synthesis of (4-Amino-benzenesulfonylamino)-acetic acid.
Sulfanilic acid: Another derivative of benzenesulfonic acid with similar chemical properties.
p-Aminophenylsulfonic acid: A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the presence of both amino and sulfonylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJUMYMTQYMSFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328582 | |
Record name | N-(4-Aminobenzene-1-sulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-30-8 | |
Record name | Sulfanilylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5616-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Aminobenzene-1-sulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.